![molecular formula C10H20N2O3 B4285418 ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate](/img/structure/B4285418.png)
ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate
Descripción general
Descripción
Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate is an ester compound that features a carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom. This second oxygen atom is then joined to an alkyl or an aryl group. Esters like ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Esters are typically synthesized through the reaction of acids with alcohols. For example, ethyl acetate is formed when acetic acid reacts with ethanol . The preparation of ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate would involve the reaction of a suitable carboxylic acid with an alcohol under acidic conditions to form the ester linkage.
Industrial Production Methods
In industrial settings, esters are often produced via Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. Another method involves the reaction of acid chlorides with alcohols in the presence of a base .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Reduction: Esters can be reduced by treatment with lithium aluminum hydride to yield primary alcohols.
Reaction with Grignard Reagents: Esters react with Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are used as catalysts.
Reduction: Lithium aluminum hydride is commonly used.
Grignard Reaction: Grignard reagents (organomagnesium compounds) are used.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Grignard Reaction: Tertiary alcohol.
Aplicaciones Científicas De Investigación
Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate involves nucleophilic acyl substitution reactions. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to form the final products .
Comparación Con Compuestos Similares
Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent.
Methyl butyrate: Known for its fruity odor.
Isopentyl acetate: Found in banana oil.
These compounds share similar chemical properties but differ in their specific applications and sensory characteristics.
Propiedades
IUPAC Name |
ethyl 3-(2-methylpropylcarbamoylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-4-15-9(13)5-6-11-10(14)12-7-8(2)3/h8H,4-7H2,1-3H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLXHKGSIVBECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4285340.png)
![2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4285347.png)
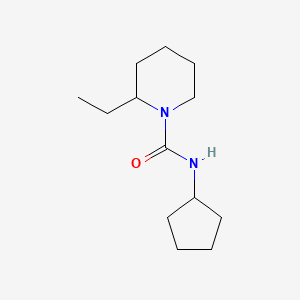
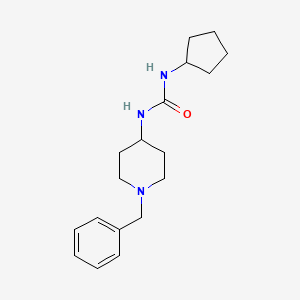
![4-[(4-tert-butylphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide](/img/structure/B4285392.png)
![ETHYL 3-({[(2-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4285398.png)
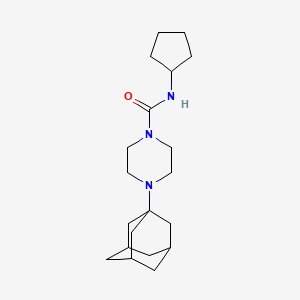
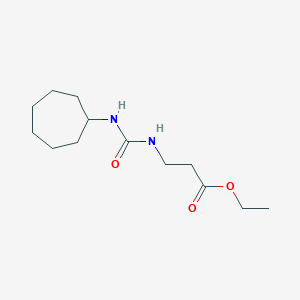
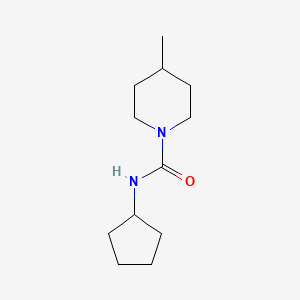
![ETHYL 2-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)ACETATE](/img/structure/B4285437.png)
![ETHYL 2-[(2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETYL)AMINO]ACETATE](/img/structure/B4285438.png)

![ETHYL 2-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}ACETATE](/img/structure/B4285452.png)
